1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide
Overview
Description
1-(Methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide, also known as MMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MMPC is a cyclobutanecarboxamide derivative that has shown promising results in scientific research, particularly in the field of cancer treatment.
Mechanism Of Action
The mechanism of action of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide involves its interaction with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition of DNA and RNA synthesis ultimately leads to the induction of apoptosis and cell death in cancer cells.
Biochemical And Physiological Effects
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential applications in other diseases such as arthritis and inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
One advantage of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide is its potent cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. However, one limitation of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide. Another area of interest is the investigation of the potential applications of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide in other diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide for cancer treatment.
Scientific Research Applications
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
1-(methoxymethyl)-N-[(4-methylphenyl)-pyridin-4-ylmethyl]cyclobutane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-4-6-16(7-5-15)18(17-8-12-21-13-9-17)22-19(23)20(14-24-2)10-3-11-20/h4-9,12-13,18H,3,10-11,14H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUHTBVXGCQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=NC=C2)NC(=O)C3(CCC3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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